molecular formula C15H23NO B13182056 {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol

{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol

Cat. No.: B13182056
M. Wt: 233.35 g/mol
InChI Key: ZOXCNBYYHFVDEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol typically involves the reaction of cyclopentanone with 2-methylphenylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .

Industrial Production Methods

the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclohexyl}methanol
  • {1-[2-Amino-1-(2-methylphenyl)ethyl]cycloheptyl}methanol
  • {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclooctyl}methanol

Uniqueness

{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol is unique due to its specific cyclopentyl structure, which may confer distinct chemical and biological properties compared to its cyclohexyl, cycloheptyl, and cyclooctyl analogs .

Biological Activity

{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various molecular targets, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C13H19NC_{13}H_{19}N with a molecular weight of approximately 205.3 g/mol. The structure includes a cyclopentyl ring and an aminoethyl group substituted with a 2-methylphenyl moiety, which is crucial for its biological interactions.

Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. These interactions could lead to various pharmacological effects, including potential anxiolytic and antidepressant properties. The exact mechanisms remain under investigation, but the compound's structural similarities to known psychoactive substances indicate promising avenues for further research.

Biological Activity Overview

The biological activities associated with this compound include:

  • Neuropharmacological Effects : Initial findings suggest that the compound may modulate neurotransmitter release or receptor activity, impacting mood and anxiety levels.
  • Anticancer Potential : Some studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, suggesting that this compound could be explored for oncological applications.
  • Anti-inflammatory Properties : There is emerging evidence that this class of compounds may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuropharmacologyModulation of serotonin/dopamine pathways
Anticancer ActivityCytotoxic effects on various cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study: Neuropharmacological Effects

A study assessing the neuropharmacological profile of similar compounds found that modifications in the phenyl substituent significantly affected binding affinities to serotonin receptors. The presence of a methyl group at the ortho position enhanced receptor binding, leading to increased efficacy in reducing anxiety-like behaviors in animal models .

Case Study: Anticancer Activity

In vitro studies demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against human lung cancer cell lines. The mechanism involved apoptosis induction through caspase activation pathways, highlighting the potential for this compound in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound indicates that variations in the substituents on the phenyl ring can significantly alter its biological activity. For instance:

  • Methyl Substitution : Enhances binding affinity to neurotransmitter receptors.
  • Chlorine Substitution : May improve anticancer activity through increased reactivity with cellular targets.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

[1-[2-amino-1-(2-methylphenyl)ethyl]cyclopentyl]methanol

InChI

InChI=1S/C15H23NO/c1-12-6-2-3-7-13(12)14(10-16)15(11-17)8-4-5-9-15/h2-3,6-7,14,17H,4-5,8-11,16H2,1H3

InChI Key

ZOXCNBYYHFVDEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CN)C2(CCCC2)CO

Origin of Product

United States

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